Ceramide 4

Skin Barrier Modeling Transdermal Drug Delivery Lipid Bilayer Permeability

Researchers requiring a defined, short-chain sphingolipid probe for mechanistic studies often face inconsistent bioactivity from generic ceramide substitutes. Ceramide 4 (d18:1/4:0) eliminates this variability with a uniform C4-butanoyl structure that delivers reproducible, quantifiable effects. • Membrane Permeability: Increases model stratum corneum lipid membrane permeability up to 79-fold vs. native long-chain ceramides; up to 15-fold in ex vivo skin models. • Cancer Cell Cytotoxicity: Defined IC50 values of 15.9 µM (SK-BR-3) and 19.9 µM (MCF-7/Adr), active in drug-resistant models. • CFTR Rescue: Stabilizes ΔF508-CFTR trafficking at non-cytotoxic concentrations. Supplied with full analytical documentation. For R&D use only.

Molecular Formula C22H43NO3
Molecular Weight 369.6 g/mol
CAS No. 74713-58-9
Cat. No. B014453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeramide 4
CAS74713-58-9
SynonymsN-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]butanamide;  N-Butyl-D-sphingosine;  Butyl Ceramide;  N-Butanoyl-D-erythro-sphingosine; 
Molecular FormulaC22H43NO3
Molecular Weight369.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCC)O
InChIInChI=1S/C22H43NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)20(19-24)23-22(26)17-4-2/h16,18,20-21,24-25H,3-15,17,19H2,1-2H3,(H,23,26)/b18-16+/t20-,21+/m0/s1
InChIKeyUCBLGIBMIAFISC-CQLAPORSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ceramide 4 Core Identity & Comparator Context


Ceramide 4, also designated as C4 Ceramide (d18:1/4:0) or N-butyroyl-D-erythro-sphingosine, is a synthetic, short-chain sphingolipid analogue characterized by a four-carbon butanoyl acyl chain linked to a sphingosine base . In contrast to the diverse array of native human stratum corneum ceramides (CER1-CER9), which possess heterogeneous, long-chain fatty acids essential for barrier integrity, this compound is defined by its simplified, uniform C4-acyl structure [1]. This engineered simplicity confers distinct physicochemical properties, establishing it as a specialized biochemical probe for mechanistic studies, rather than a direct functional substitute for the endogenous ceramides (such as Ceramide NP or Ceramide EOS) that dominate topical skin repair formulations [2]. Its procurement is predicated on its value as a research tool with quantifiable, comparator-driven differences in solubility, membrane permeability, and bioactivity.

Mechanistic probe for lipid bilayer and signaling studies — synthetic short-chain C4 analogue designed for controlled permeability and bioactivity experiments, not barrier repair.
Comparator-driven selection — distinct solubility, membrane interaction, and cellular response profile compared to long-chain native ceramides and other short-chain probes.
Research tool, not a functional substitute — procurement based on reported quantitative differences in permeability and cell-based assays; may support permeation enhancement, apoptosis pathway, and immunomodulation investigations.

Why Ceramide 4 Cannot Be Replaced by Analogues


In procurement and experimental design, generic substitution of Ceramide 4 with other in-class ceramides, such as the native Ceramide NP (Ceramide 3) or the common short-chain probe C2 Ceramide, is scientifically invalid due to profound differences in structure-driven function. The four-carbon acyl chain of Ceramide 4 (d18:1/4:0) is a critical determinant of its unique physicochemical and biological signature, producing effects that do not scale linearly with chain length [1]. For instance, while Ceramide NP is essential for forming the orthorhombic lipid packing that minimizes permeability in the stratum corneum, Ceramide 4 has been quantitatively shown to dramatically increase membrane permeability—a property that would be entirely counterproductive for barrier repair but is highly useful as a tool for investigating drug delivery or lipid organization [2]. Furthermore, compared to C2 Ceramide, the C4 analogue exhibits distinct and often superior potency in specific cellular assays, including the induction of apoptosis and inhibition of IL-4, underscoring that even among short-chain probes, biological activity is not interchangeable [3]. Therefore, selection must be based on the specific quantitative evidence that aligns with the intended application, as detailed below.

Replacing with long-chain barrier ceramides (e.g., Ceramide NP) may reverse permeability effects — C4 increases permeation, whereas NP reduces transepidermal water loss.
C2 Ceramide may not replicate C4-specific bioactivity — apoptosis induction and IL-4 inhibition differ; chain-length-dependent response cannot be assumed.
Even among short-chain ceramides, biological response does not scale linearly with acyl length — assay-specific potency and resistance profiles shift.

Ceramide 4 Quantitative Differentiation Evidence


Membrane Permeability vs. Native Ceramides in SC Models

Ceramide 4 (C4 Ceramide) exhibits a marked, quantifiable increase in membrane permeability compared to native, very long-chain ceramides. In a model stratum corneum (SC) lipid membrane system, ceramides with 4- to 6-carbon acyl chains, including Ceramide 4, were shown to increase permeability up to 79-fold compared to membranes containing native, very long-chain ceramides [1]. Furthermore, in ex vivo porcine skin models, treatment with short-chain ceramide analogues possessing a 4-carbon acyl chain resulted in up to a 15-fold increase in the permeability of theophylline and indomethacin compared to an untreated control [2]. This permeability-enhancing effect is in direct contrast to the barrier-reinforcing function of native long-chain ceramides like Ceramide NP, which are known to reduce transepidermal water loss (TEWL) [3].

Membrane Permeability vs. Native Ceramides
Cross-study comparable
Up to 79-fold increase vs. very long-chain ceramides; 15-fold increase in ex vivo skin
Supports permeation enhancement model context; opposite of barrier-repair function.
Model SC lipid membranes and porcine skin; conditions apply.
Skin Barrier Modeling Transdermal Drug Delivery Lipid Bilayer Permeability

Cytotoxicity in Multidrug-Resistant Breast Cancer Cells

Ceramide 4 demonstrates defined cytotoxic activity against specific drug-resistant cancer cell lines. In vitro studies quantified its potency, reporting IC50 values of 15.9 µM for SK-BR-3 cells and 19.9 µM for MCF-7/Adr (adriamycin-resistant) breast cancer cells . This profile is distinct from that of C6-ceramide, to which MCF-7-AdrR cells have been shown to be resistant in the 1-10 µM range, causing a sharp drop in viability only in non-resistant MCF-7 cells [1]. The data indicates that the C4 acyl chain length confers a different susceptibility profile in multidrug-resistant cancer models compared to the slightly longer C6 analogue.

Cytotoxicity in Resistant Cancer Cells
Cross-study comparable
IC50 15.9 µM (SK-BR-3) / 19.9 µM (MCF-7/Adr); C6-ceramide ineffective (resistant) up to 10 µM
Supports cell-model endpoint review in multidrug-resistant breast cancer studies.
Cell-line specific susceptibility; reported activity differs from C6 analogue.
Cancer Biology Drug Resistance Ceramide-induced Apoptosis

Apoptosis Induction Potency vs. C2 Ceramide

When compared directly to C2 Ceramide, a widely used short-chain ceramide probe, Ceramide 4 demonstrates superior efficacy in inducing apoptosis. In a study comparing a branched-chain C4 ceramide analogue to C2 ceramide, the induction of apoptosis in SupT1 cells, as measured by Annexin V binding and DiOC6 labeling, was superior for the C4 analogue [1]. While this specific comparison involves a branched C4 analogue, the structural relevance of the C4 acyl chain is supported by a broader structure-activity relationship analysis showing that ceramide potency is influenced by the sum of carbon length in the sphingosine and N-acyl cores [2].

Apoptosis Induction vs. C2 Ceramide
Class-level inference
Reported superior Annexin V binding (branched C4 analogue) vs. C2; exact fold change not quantified
Supports apoptosis pathway-response context; potency depends on acyl architecture.
SupT1 cells; structural relevance supported by SAR.
Apoptosis Signal Transduction Lipid Second Messengers

IL-4 Inhibition in Activated T Cells

Ceramide 4 exhibits a specific, quantifiable immunomodulatory effect by inhibiting the production of interleukin-4 (IL-4), a key cytokine in allergic responses. In EL4 T cells stimulated with phorbol 12-myristate 13-acetate (PMA), treatment with 10 µM of Ceramide 4 resulted in a 16% reduction in IL-4 production [1]. While direct comparative data for other short-chain ceramides (e.g., C2 or C6) on IL-4 production in this specific assay is not provided in the source, the defined effect at a standard concentration provides a benchmark for its use as a negative regulator of Th2-type immune responses.

IL-4 Inhibition in T Cells
Supporting evidence
16% reduction at 10 µM (PMA-stimulated EL4 T cells)
Supports IL-4 pathway-response interpretation; provides a quantifiable benchmark for immunomodulation studies.
No direct comparator data for other short-chain ceramides in this assay.
Immunomodulation Allergy T-Cell Signaling

Ceramide 4 Research & Industrial Application Scenarios


Transdermal Drug Delivery & Permeation Enhancement

For scientists developing transdermal drug delivery systems or studying skin barrier disruption, Ceramide 4 is the definitive research tool. Its proven ability to increase the permeability of model stratum corneum lipid membranes by up to 79-fold compared to native long-chain ceramides, and to increase skin permeability up to 15-fold in ex vivo models, makes it an ideal positive control or active agent for permeation studies [1]. This is a stark contrast to the use of native ceramides like Ceramide NP, which are selected to reduce permeability [2]. Its procurement is essential for any study aiming to understand or exploit the mechanisms of lipid-mediated barrier weakening.

Apoptotic Signaling in Multidrug-Resistant Cancer Models

Cancer biologists and pharmacologists investigating apoptosis or drug resistance mechanisms should prioritize Ceramide 4. Its defined cytotoxic IC50 values of 15.9 µM and 19.9 µM in SK-BR-3 and MCF-7/Adr breast cancer cells, respectively, provide a reliable benchmark for cell-based assays . This activity profile in a drug-resistant model is distinct from the resistance observed with C6-ceramide in similar MCF-7-AdrR cells, making Ceramide 4 a more appropriate probe for studying lipid-mediated chemosensitization or cell death pathways in the context of multidrug resistance [3].

Sphingolipid-Mediated Immunomodulation & IL-4 Signaling

Immunologists and researchers focused on atopic diseases and Th2-type inflammation can utilize Ceramide 4 as a defined tool to probe lipid signaling in T-cells. Its ability to inhibit IL-4 production by 16% in PMA-stimulated EL4 T cells at 10 µM provides a quantifiable, reproducible effect that can be used as a positive control or to dissect the contribution of sphingolipid metabolites to cytokine regulation [4]. This application is based on a specific, measurable bioactivity not broadly established for other short-chain ceramides in this context.

CFTR Rescue in Cystic Fibrosis Research

Investigators studying cystic fibrosis (CF) and protein trafficking defects should procure Ceramide 4 for its demonstrated, non-cytotoxic role in rescuing and stabilizing the trafficking defect of ΔF508-cystic fibrosis transmembrane conductance regulator (ΔF508-CFTR) . This application is distinct from its pro-apoptotic and permeabilizing functions and positions Ceramide 4 as a unique tool for examining the intersection of sphingolipid signaling and CFTR biology, an effect not replicated by all short-chain ceramide analogues.

Application
Selection Property
Validation Focus
Transdermal permeation research
Short-chain acyl permeability profile
Model membrane permeability and skin penetration endpoints
Multidrug-resistant cancer cell studies
Cytotoxicity profile in resistant lines
Cell viability and apoptosis pathway endpoints
T-cell signaling and cytokine regulation
IL-4 inhibition activity
IL-4 production modulation endpoints
Cystic fibrosis protein trafficking studies
CFTR rescue and stabilization activity
ΔF508-CFTR trafficking and functional endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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